molecular formula C21H31N3O5S2 B13416177 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine

Cat. No.: B13416177
M. Wt: 469.6 g/mol
InChI Key: MJPKKHHOAJFNQP-BZSNNMDCSA-N
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Description

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine is a complex organic compound that features a unique combination of amino acids and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine typically involves multiple steps, starting with the protection of functional groups on the amino acids. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide. The final steps involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioether linkage.

    Substitution: The hydroxyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study thioether chemistry.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino acid residues play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioether-containing peptides and amino acid derivatives, such as:

  • S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-alanyl-L-phenylalanine
  • S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-tyrosine

Uniqueness

What sets S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine apart is its specific combination of amino acids and the presence of a thioether linkage, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H31N3O5S2

Molecular Weight

469.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H31N3O5S2/c22-16(14-31-12-11-30-10-9-25)20(27)24-8-4-7-18(24)19(26)23-17(21(28)29)13-15-5-2-1-3-6-15/h1-3,5-6,16-18,25H,4,7-14,22H2,(H,23,26)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

MJPKKHHOAJFNQP-BZSNNMDCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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